molecular formula C18H29N3 B11799385 5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Cat. No.: B11799385
M. Wt: 287.4 g/mol
InChI Key: UQXLOXOAIHYHLY-UHFFFAOYSA-N
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Description

5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the pyrrolidine groups. Common reagents used in these reactions include pyridine, pyrrolidine, and isobutyl bromide. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1-Isopropylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine
  • 5-(1-Butylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Uniqueness

5-(1-Isobutylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is unique due to its specific isobutyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall utility in various applications.

Properties

Molecular Formula

C18H29N3

Molecular Weight

287.4 g/mol

IUPAC Name

3-methyl-5-[1-(2-methylpropyl)pyrrolidin-2-yl]-2-pyrrolidin-1-ylpyridine

InChI

InChI=1S/C18H29N3/c1-14(2)13-21-10-6-7-17(21)16-11-15(3)18(19-12-16)20-8-4-5-9-20/h11-12,14,17H,4-10,13H2,1-3H3

InChI Key

UQXLOXOAIHYHLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C3CCCN3CC(C)C

Origin of Product

United States

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